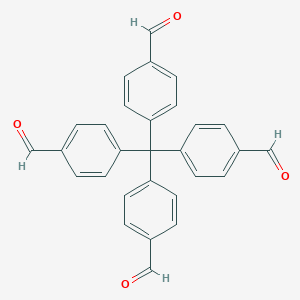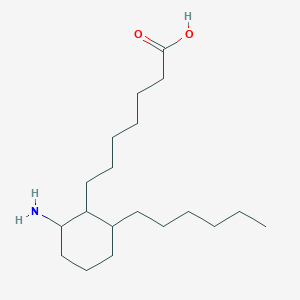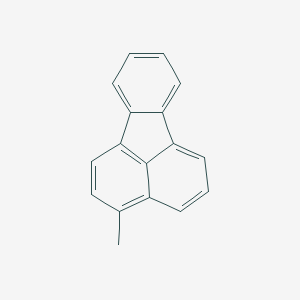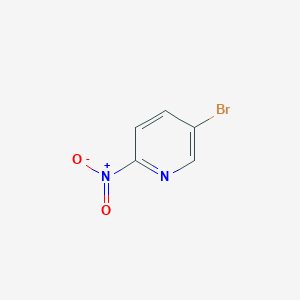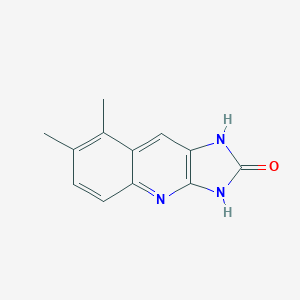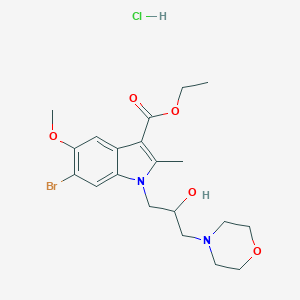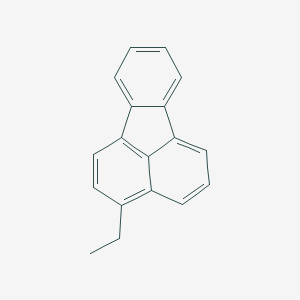
11-Methyl-6-nitrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-6-nitrochrysene (MNC) is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo[a]pyrene (BaP), a well-known carcinogen. MNC has been found to have potent mutagenic and carcinogenic properties, making it an important focus of scientific research.
Wirkmechanismus
11-Methyl-6-nitrochrysene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage. It has been shown to induce oxidative stress, inflammation, and DNA damage in cells. 11-Methyl-6-nitrochrysene can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemische Und Physiologische Effekte
11-Methyl-6-nitrochrysene has been shown to induce tumors in various organs, including the liver, lung, and skin, in animal models. It can also cause DNA damage, oxidative stress, and inflammation in cells. 11-Methyl-6-nitrochrysene has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also alter the levels of various enzymes and proteins involved in metabolism and detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
11-Methyl-6-nitrochrysene is a potent mutagen and carcinogen that can be used as a positive control in genotoxicity assays. It is also a useful standard for PAH analysis in environmental samples. However, 11-Methyl-6-nitrochrysene is highly toxic and requires careful handling in the laboratory. Its synthesis is complex and requires specialized equipment and expertise. 11-Methyl-6-nitrochrysene is also not widely available commercially, which can limit its use in research.
Zukünftige Richtungen
Future research on 11-Methyl-6-nitrochrysene should focus on elucidating its mechanism of action at the molecular level. This could involve studying the interactions of 11-Methyl-6-nitrochrysene metabolites with DNA and proteins using advanced techniques such as mass spectrometry and X-ray crystallography. Another area of research could be the development of more effective methods for detecting and quantifying 11-Methyl-6-nitrochrysene in environmental samples. This could involve the use of novel analytical techniques such as biosensors and microfluidics. Finally, future research could explore the potential of 11-Methyl-6-nitrochrysene as a therapeutic target for cancer treatment, based on its ability to induce apoptosis and alter gene expression in cancer cells.
Synthesemethoden
11-Methyl-6-nitrochrysene can be synthesized through a multistep process involving the nitration of 1-methylchrysene, followed by reduction and methylation. The final product is purified through column chromatography. The yield of 11-Methyl-6-nitrochrysene can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.
Wissenschaftliche Forschungsanwendungen
11-Methyl-6-nitrochrysene has been widely used as a model compound for studying the mutagenic and carcinogenic properties of PAHs. It has been shown to induce mutations in bacterial and mammalian cells, and to cause tumors in animal models. 11-Methyl-6-nitrochrysene has also been used as a positive control in genotoxicity assays and as a standard for PAH analysis in environmental samples.
Eigenschaften
CAS-Nummer |
124390-37-0 |
|---|---|
Produktname |
11-Methyl-6-nitrochrysene |
Molekularformel |
C19H13NO2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
5-methyl-12-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |
InChI-Schlüssel |
OMBRRTHRPGDGPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
124390-37-0 |
Synonyme |
11-METHYL-6-NITROCHRYSENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



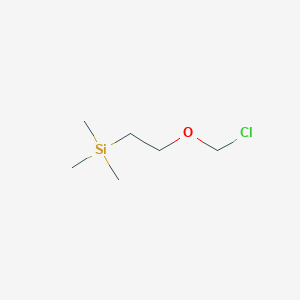
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
